

Application of 2-Carboxyphenol-d4 in Metabolomics: A Detailed Guide

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Compound of Interest						
Compound Name:	2-Carboxyphenol-d4					
Cat. No.:	B562736	Get Quote				

Introduction

2-Carboxyphenol-d4, also known as Salicylic acid-d4 (SA-d4), is a deuterated form of salicylic acid, the primary active metabolite of aspirin. In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, SA-d4 serves as a critical tool, primarily as an internal standard for quantitative analysis. Its structural similarity and identical physicochemical properties to the endogenous analyte, salicylic acid, coupled with its distinct mass, make it an ideal candidate for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of results.[1][2]

This document provides detailed application notes and protocols for the use of **2-Carboxyphenol-d4** in metabolomics studies, aimed at researchers, scientists, and drug development professionals.

Application Notes

2-Carboxyphenol-d4 is extensively utilized in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) based metabolomics for the precise quantification of salicylic acid and related metabolites in various biological matrices, including plasma, urine, and tissue extracts.[1][4] The use of stable isotope-labeled internal standards like SA-d4 is a gold-standard technique in quantitative mass spectrometry.[3][5] It effectively compensates for matrix effects, which are alterations in ionization efficiency caused by coeluting compounds from the sample matrix, a common challenge in metabolomics.[6][7]



The primary applications of **2-Carboxyphenol-d4** in metabolomics include:

- Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of aspirin and other salicylate-containing drugs.
- Biomarker Discovery: Investigating the metabolic pathways affected by salicylic acid, which
 has been shown to modulate signaling pathways such as the adenosine monophosphateactivated protein kinase (AMPK) pathway.[1]
- Clinical and Diagnostic Research: Monitoring therapeutic drug levels and assessing patient compliance.
- Plant Metabolomics: Studying the role of salicylic acid as a plant hormone in defense signaling.[4][8]

Experimental Protocols

The following protocols are based on established methodologies for metabolomic analysis using **2-Carboxyphenol-d4** as an internal standard.

Sample Preparation from Human Plasma

This protocol outlines the steps for extracting metabolites from human plasma for LC-MS/MS analysis.

Materials:

- Human plasma samples
- 2-Carboxyphenol-d4 (SA-d4) internal standard solution (e.g., 1 μg/mL in methanol)
- Methanol (LC-MS grade), chilled at -20°C
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade) with 0.1% formic acid



- Centrifuge capable of 12,000 x g and 4°C
- Eppendorf tubes (1.5 mL)
- Vortex mixer

Procedure:

- Thaw frozen plasma samples on ice.
- In a 1.5 mL Eppendorf tube, add 100 μL of plasma.
- Add 10 μL of the **2-Carboxyphenol-d4** internal standard solution to the plasma sample.
- Add 400 μL of chilled methanol for protein precipitation.
- Vortex the mixture vigorously for 30 seconds.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the samples at 12,000 x g for 20 minutes at 4°C.[1]
- Carefully transfer the supernatant to a new Eppendorf tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
- Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[9][10]
- Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides a general LC-MS/MS method for the analysis of salicylic acid using **2-Carboxyphenol-d4**.

Instrumentation:



• Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[1]

LC Parameters:

Parameter	Value		
Column	Zorbax Eclipse Plus C18 reverse phase column (2.1 \times 150 mm, 1.8 μ m)[1]		
Mobile Phase A	Water with 0.1% Formic Acid[1]		
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[1]		
Flow Rate	0.3 mL/min		
Injection Volume	5 μL		
Column Temperature	40°C		
Gradient (Negative Ion Mode)	Time (min)		
0			
2	_		
12			
18	_		
18.1	_		
23			

MS Parameters (Negative Ion Mode):



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative[1]
Capillary Voltage	3500 V
Gas Temperature	325°C
Gas Flow	8 L/min
Nebulizer Pressure	45 psi
Fragmentor Voltage	175 V
MRM Transitions	Compound
Salicylic Acid	
2-Carboxyphenol-d4	_

Data Presentation

The following table summarizes typical quantitative data obtained in a metabolomics study using **2-Carboxyphenol-d4**.

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Limit of Quantification (LOQ)
Salicylic Acid	~ 7.5	137.0244	93.0346	0.5 ng/mL
2- Carboxyphenol- d4	~ 7.5	141.0496	97.0588	N/A

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for a metabolomics study utilizing **2-Carboxyphenol-d4**.



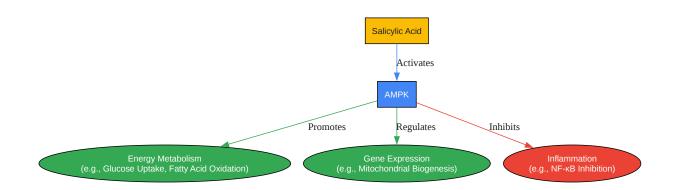


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Metabolomics experimental workflow using an internal standard.

Salicylic Acid's Influence on AMPK Signaling Pathway

Salicylic acid, the non-deuterated analogue of **2-Carboxyphenol-d4**, has been shown to modulate the AMPK signaling pathway, which plays a central role in cellular energy homeostasis.[1]



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Simplified diagram of the AMPK signaling pathway modulated by Salicylic Acid.

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